4-Ethyl-4'-iodobenzophenone
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Overview
Description
4-Ethyl-4’-iodobenzophenone is an organic compound with the molecular formula C15H13IO. It is a derivative of benzophenone, where the phenyl rings are substituted with an ethyl group at the para position of one ring and an iodine atom at the para position of the other ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4’-iodobenzophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this reaction, 4-ethylbenzoyl chloride is reacted with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to ensure high yield and selectivity .
Another method involves the Suzuki-Miyaura coupling reaction, where 4-ethylphenylboronic acid is coupled with 4-iodobenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 4-Ethyl-4’-iodobenzophenone may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized to ensure high yield, minimal waste, and adherence to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Reduction Reactions: The carbonyl group in 4-Ethyl-4’-iodobenzophenone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO), room temperature.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), ethanol or ether as solvent, room temperature to reflux.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), aqueous or acidic conditions, elevated temperature.
Major Products
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of 4-ethyl-4’-iodobenzhydrol.
Oxidation: Formation of 4-ethyl-4’-iodobenzoic acid.
Scientific Research Applications
4-Ethyl-4’-iodobenzophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Medicinal Chemistry: Researchers investigate its potential as a building block for drug development, particularly in the design of molecules with anti-cancer and anti-inflammatory properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Ethyl-4’-iodobenzophenone depends on its specific application. In medicinal chemistry, for example, it may act as an inhibitor of certain enzymes by binding to their active sites. The iodine atom and the carbonyl group play crucial roles in its binding affinity and specificity. The compound’s interactions with molecular targets can lead to the modulation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4’-iodobenzophenone: Similar structure with a methyl group instead of an ethyl group.
4-Ethyl-4’-bromobenzophenone: Similar structure with a bromine atom instead of an iodine atom.
4-Ethyl-4’-chlorobenzophenone: Similar structure with a chlorine atom instead of an iodine atom.
Uniqueness
4-Ethyl-4’-iodobenzophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and influence its interactions with biological targets .
Biological Activity
4-Ethyl-4'-iodobenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Methods:
The synthesis of this compound typically involves the following steps:
- Formation of Benzophenone Core: The initial step is the Friedel-Crafts acylation reaction using benzene and benzoyl chloride in the presence of a Lewis acid catalyst.
- Iodination: The introduction of iodine can be achieved through electrophilic iodination methods, often using iodine and an oxidizing agent like iodic acid or hydrogen peroxide.
Antimicrobial Properties
Research indicates that derivatives of iodinated benzophenones, including this compound, exhibit antimicrobial activity. For instance, studies have shown that certain benzophenone derivatives can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have evaluated the anticancer potential of benzophenone derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through interaction with DNA or enzymes involved in cell cycle regulation .
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: It can inhibit key enzymes involved in cancer cell metabolism or proliferation, leading to reduced cell viability .
- Oxidative Stress Induction: Some studies suggest that the compound can induce oxidative stress in cells, contributing to its cytotoxic effects .
Study on Anticancer Effects
A study conducted on various benzophenone derivatives, including this compound, assessed their cytotoxicity against MCF-7 and PC3 cells. The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the micromolar range, highlighting its potential as an anticancer agent .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of iodinated benzophenones showed that this compound inhibited the growth of MRSA with an IC50 value comparable to established antibiotics. This suggests its potential use as a therapeutic agent in treating resistant bacterial infections .
5. Data Table: Biological Activities of this compound
Properties
IUPAC Name |
(4-ethylphenyl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTBTYRMJKNYRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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